molecular formula C24H21ClN2O5S B11503963 N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

Cat. No.: B11503963
M. Wt: 485.0 g/mol
InChI Key: XJLUJDYZMMYMNP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a sulfonyl group attached to a benzamide backbone. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Backbone: The initial step involves the formation of the benzamide backbone by reacting 4-chlorobenzoic acid with appropriate amines under acidic conditions to form the corresponding benzamide derivative.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring by cyclization reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(oxo(2-(4-pyridinylmethylene)hydrazino)ac)amino]benzamide
  • N-(4-chlorophenyl)-2-[(oxo(2-(3-ph-2-propenylidene)hydrazino)ac)amino]benzamide
  • N-(4-chlorophenyl)-2-[(oxo(2-(4-pyridinylmethylene)hydrazino)ac)amino]benzamide

Uniqueness

N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is unique due to the presence of the methoxy and sulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21ClN2O5S

Molecular Weight

485.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C24H21ClN2O5S/c1-32-21-12-7-17(24(29)26-20-10-8-19(25)9-11-20)13-22(21)33(30,31)27-15-18(14-23(27)28)16-5-3-2-4-6-16/h2-13,18H,14-15H2,1H3,(H,26,29)

InChI Key

XJLUJDYZMMYMNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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